tert-Butyl (S)-(3-cyanocyclopent-2-en-1-yl)carbamate
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Overview
Description
tert-Butyl(S)-(3-cyanocyclopent-2-en-1-yl)carbamate is a compound that features a tert-butyl group, a cyanocyclopentene ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(S)-(3-cyanocyclopent-2-en-1-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamates. One common method is the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(S)-(3-cyanocyclopent-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: Alkyl halides, acyl chlorides, RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl(S)-(3-cyanocyclopent-2-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(S)-(3-cyanocyclopent-2-en-1-yl)carbamate involves its ability to protect amino groups by forming stable carbamate linkages. This protection prevents unwanted side reactions during synthetic processes and can be selectively removed under acidic conditions . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protective purposes.
Benzyl carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Methyl carbamate: Used in various organic syntheses and as a pesticide.
Uniqueness
tert-Butyl(S)-(3-cyanocyclopent-2-en-1-yl)carbamate is unique due to its combination of a tert-butyl group, a cyanocyclopentene ring, and a carbamate functional group. This structure provides distinct reactivity and stability, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-3-cyanocyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h6,9H,4-5H2,1-3H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
KYYWEUNSFOYUGT-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC(=C1)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=C1)C#N |
Origin of Product |
United States |
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